molecular formula C12H9O4- B1260910 (3e)-2,6-Dioxo-6-Phenylhex-3-Enoate

(3e)-2,6-Dioxo-6-Phenylhex-3-Enoate

Cat. No.: B1260910
M. Wt: 217.20 g/mol
InChI Key: QPGAZPBFRAAJBD-XBXARRHUSA-M
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Description

Structural Context and Significance of Dioxo-Hexenoate Systems

(3E)-2,6-Dioxo-6-Phenylhex-3-Enoate is a dicarbonyl compound, specifically a 1,5-dicarbonyl. wikipedia.orgfiveable.me This class of molecules, characterized by two carbonyl groups separated by three carbon atoms, exhibits unique reactivity. fiveable.me The spatial relationship of the carbonyl groups in 1,5-dicarbonyl compounds facilitates intramolecular reactions, making them valuable precursors in the synthesis of cyclic compounds such as pyridines. fiveable.meyoutube.com

The structure of this compound features a phenyl group, which imparts a degree of aromatic character and influences the molecule's electronic properties. The "(3E)" designation in its name indicates the stereochemistry of the double bond between the third and fourth carbon atoms, where the substituents are on opposite sides of the double bond. This specific configuration is crucial for its recognition and processing by enzymes.

The general class of unsaturated carbonyl compounds, to which this molecule belongs, is of fundamental importance in organic chemistry. worldscientific.com The conjugated system of double bonds and carbonyl groups allows for a variety of chemical transformations, making them versatile building blocks in organic synthesis. organic-chemistry.orgresearchgate.netacademie-sciences.fr

Interdisciplinary Relevance of this compound as a Chemical Species and Biochemical Intermediate

The primary significance of this compound lies in its role as a crucial intermediate in the microbial degradation of biphenyl (B1667301) and its chlorinated derivatives, known as polychlorinated biphenyls (PCBs). wikipedia.orgethz.ch PCBs are persistent environmental pollutants, and their bioremediation is a major area of research. wikipedia.orgnih.govnih.govresearchgate.net

In this biochemical context, this compound is a product of the enzymatic cleavage of 2,3-dihydroxybiphenyl. This reaction is a key step in the "upper" biphenyl degradation pathway found in various bacteria. The compound is then acted upon by a specific hydrolase enzyme.

The study of this pathway and its intermediates has implications beyond environmental science. The enzymes involved in biphenyl degradation have been found to act on a range of aromatic compounds, suggesting their potential use in various biotechnological applications. nih.gov Furthermore, understanding the mechanisms of these enzymes provides insights into protein evolution and function. Recent advances in microbial ecology and molecular biology are further illuminating the intricate processes of hydrocarbon degradation, offering a deeper understanding of the microbial species, genetic frameworks, and metabolic routes involved. frontiersin.org

Detailed Research Findings

The enzymatic transformation of this compound is a critical step in the complete mineralization of biphenyl. The enzyme responsible for this is 2,6-dioxo-6-phenylhexa-3-enoate hydrolase (BphD).

This enzyme catalyzes the hydrolysis of the carbon-carbon bond in this compound, yielding benzoate (B1203000) and 2-oxopent-4-enoate. wikipedia.org This reaction is part of the biphenyl degradation pathway and has also been implicated in fluorene (B118485) degradation. wikipedia.org

The substrate specificity of the enzymes in the biphenyl degradation pathway is a key determinant of which PCB congeners can be metabolized by a particular bacterial strain. asm.org Research has focused on engineering these enzymes to enhance their activity against a broader range of pollutants. asm.org For instance, the biphenyl dioxygenase from Enterobacter sp. LY402 has been studied to understand its degradation capabilities for various PCB congeners. nih.gov The degradation of complex aromatic hydrocarbons often requires the synergistic action of a microbial consortium. frontiersin.orgmdpi.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₉O₄⁻
Molecular Weight217.2 g/mol
IUPAC NameThis compound
CAS NumberNot Available
InChI KeyQPGAZPBFRAAJBD-XBXARRHUSA-M

Enzymatic Reaction of this compound

EnzymeEC NumberReaction
2,6-dioxo-6-phenylhexa-3-enoate hydrolase3.7.1.8This compound + H₂O → Benzoate + 2-Oxopent-4-enoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9O4-

Molecular Weight

217.20 g/mol

IUPAC Name

(E)-2,6-dioxo-6-phenylhex-3-enoate

InChI

InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-6,8H,7H2,(H,15,16)/p-1/b8-4+

InChI Key

QPGAZPBFRAAJBD-XBXARRHUSA-M

SMILES

C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C/C=C/C(=O)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)[O-]

Origin of Product

United States

Enzymatic Biotransformation and Reaction Mechanisms of 3e 2,6 Dioxo 6 Phenylhex 3 Enoate

Biological Pathways Involving (3E)-2,6-Dioxo-6-Phenylhex-3-Enoate

This compound is primarily recognized for its transient appearance in the catabolism of benzoate (B1203000) and dioxins.

Intermediary Role in Benzoate Degradation Pathways

In the context of benzoate degradation, this compound emerges as a meta-cleavage product. The breakdown of benzoate in some bacteria proceeds through a series of enzymatic reactions that open the aromatic ring, leading to the formation of this linear dioxo compound. This pathway is a crucial part of the carbon cycle, enabling microorganisms to utilize aromatic compounds as a source of carbon and energy.

Participation in Dioxin Degradation Pathways

Similarly, this compound is an intermediate in the degradation pathway of dioxins, which are persistent and toxic environmental pollutants. kegg.jp Microorganisms capable of degrading dioxins employ a series of enzymes to break down these complex molecules into simpler, less harmful substances. The formation of this compound represents a key step in the mineralization of the dioxin structure. kegg.jp

Enzymology of the Meta-Cleavage Product Hydrolases

The transformation of this compound is catalyzed by a specific class of enzymes known as meta-cleavage product (MCP) hydrolases. These enzymes are responsible for the cleavage of a carbon-carbon bond in the molecule.

Mechanism of Action of BphD Hydrolase from Burkholderia xenovorans LB400

A well-studied example of an MCP hydrolase is BphD from the bacterium Burkholderia xenovorans LB400. nih.govnih.gov This bacterium is noted for its ability to degrade a wide range of polychlorinated biphenyls (PCBs), and the BphD enzyme plays a critical role in this process. nih.govharvard.edu The enzyme catalyzes the hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) to benzoate and 2-hydroxypenta-2,4-dienoic acid (HPD). nih.gov

The catalytic cycle of BphD hydrolase involves a crucial enol-keto tautomerization step. researchgate.netnih.gov Tautomerization is a chemical reaction in which a compound is converted into an isomer, and in this case, it involves the interconversion between an enol form and a keto form of the substrate. masterorganicchemistry.comlibretexts.orgkhanacademy.org The substrate, HOPDA, initially binds to the enzyme in its enol form. nih.gov Through the action of the enzyme, it is converted to its keto tautomer, this compound. nih.gov This tautomerization is a critical prerequisite for the subsequent hydrolytic cleavage of the carbon-carbon bond. nih.gov

Kinetic studies have provided evidence for the formation of a discrete keto-intermediate during the reaction catalyzed by related hydrolases. nih.gov In the case of BphD from Burkholderia xenovorans LB400, stopped-flow kinetic analysis revealed the rapid transformation of HOPDA into an enzyme-bound intermediate species with distinct spectral properties before its decay into the final products. nih.gov

The active site of BphD hydrolase contains a catalytic triad (B1167595) of amino acid residues: Serine-112, Histidine-265, and Aspartate-237. researchgate.netnih.govscience.gov This triad is a common feature in many hydrolase enzymes and plays a direct role in the catalytic mechanism. wikipedia.orgnih.govresearchgate.net

Histidine-265 (His-265): This residue is proposed to act as a general base, initiating the tautomerization by abstracting a proton from the hydroxyl group of the enol substrate. nih.gov Mutagenesis studies, where His-265 was replaced with another amino acid, showed that the keto tautomer did not accumulate, indicating the essential role of this residue in catalyzing the tautomerization step. nih.gov

Serine-112 (Ser-112): This residue acts as the nucleophile. After tautomerization to the keto form, the hydroxyl group of Ser-112 attacks one of the carbonyl carbons of this compound. This nucleophilic attack is a key step in the formation of a covalent acyl-enzyme intermediate, which ultimately leads to the cleavage of the C-C bond. nih.govnih.gov

Aspartate-237 (Asp-237): This residue is believed to orient the histidine residue and stabilize the positive charge that develops on the imidazole (B134444) ring of histidine during the reaction. This interaction increases the basicity of His-265, making it a more efficient catalyst. researchgate.net

The concerted action of this catalytic triad facilitates both the initial tautomerization of the substrate and the subsequent hydrolysis, leading to the breakdown of this compound into smaller, more readily metabolized molecules. nih.govnih.gov

Table 1: Key Enzymes and Intermediates in the Biotransformation of this compound

Compound/EnzymeAbbreviationRole
This compound-Keto tautomer intermediate in degradation pathways. nih.gov
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acidHOPDAEnol tautomer substrate for BphD hydrolase. nih.gov
BphD HydrolaseBphDEnzyme catalyzing the hydrolysis of HOPDA. nih.gov
Benzoate-Product of HOPDA hydrolysis. nih.gov
2-hydroxypenta-2,4-dienoic acidHPDProduct of HOPDA hydrolysis. nih.gov

Table 2: Catalytic Triad of BphD Hydrolase from Burkholderia xenovorans LB400

ResiduePositionFunction
Serine112Nucleophile in the hydrolysis reaction. researchgate.netnih.gov
Histidine265Catalyzes the enol-keto tautomerization. researchgate.netnih.gov
Aspartate237Orients and stabilizes the histidine residue. researchgate.netnih.gov
Structural and Kinetic Characterization of the this compound Intermediate

The hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), the precursor to this compound, proceeds through a distinct intermediate. This intermediate, referred to as ESred, exhibits a notable bathochromically shifted absorption spectrum, indicating a change in the electronic structure of the substrate upon binding to the enzyme. rcsb.orgeltislab.com The formation of this intermediate is a key step in the catalytic cycle.

Pre-steady-state kinetic analyses of the DxnB2-mediated hydrolysis of HOPDA have revealed that the process is multiphasic. nih.gov For the substrate analogue 3-Cl HOPDA, the initial binding to the enzyme (ES complex formation) is a rapid event. nih.gov The subsequent transformation involves the formation of the ESred intermediate, which is linked to the ketonization of the substrate. rcsb.orgeltislab.com The decay of this intermediate is coupled to the acylation of the enzyme and the formation of the product 2-hydroxy-2,4-pentadienoic acid. nih.gov A solvent kinetic isotope effect of 2.5 on the rate of ESred decay and product formation indicates that a proton transfer reaction, specifically substrate ketonization, is the rate-limiting step in the acylation of the enzyme. rcsb.org

Mechanistic Investigations of DxnB2 Hydrolase from Sphingomonas wittichii RW1

Sphingomonas wittichii RW1 is a bacterium capable of degrading a range of aromatic compounds, including dibenzo-p-dioxins and dibenzofurans. The DxnB2 enzyme from this organism is a meta-cleavage product (MCP) hydrolase that plays a critical role in this degradation pathway. eltislab.com It utilizes a Ser-His-Asp catalytic triad, a common feature in many hydrolases, to catalyze the cleavage of a C-C bond in its substrate. rcsb.org

Nucleophilic Catalysis and Substrate Ketonization

The catalytic mechanism of DxnB2 involves nucleophilic catalysis. The hydrolysis of HOPDA is initiated by an enol-to-keto tautomerization of the substrate. rcsb.org This ketonization step is crucial for the subsequent nucleophilic attack. Evidence suggests a substrate-assisted mechanism where the dianionic intermediate (ESred) acts as a general base to activate the serine nucleophile of the enzyme. rcsb.org This mechanism distinguishes MCP hydrolases from other serine hydrolases where the His-Asp pair typically plays a more direct role in activating the nucleophile. rcsb.org

Role of Proton Transfer in Acylation

Proton transfer is a central feature of the acylation step in the DxnB2 catalytic cycle. The rate of the decay of the ESred intermediate, which is linked to acylation, is limited by a proton transfer reaction, identified as the ketonization of the substrate. rcsb.org The rate of this reaction has been shown to be linearly dependent on the pKa2 value of the MCP substrate, further supporting the role of proton abstraction in this step. rcsb.org Structural studies of DxnB2 mutants with substrate analogues have revealed that the catalytic histidine residue is displaced upon substrate binding, suggesting that the enzyme-catalyzed ketonization does not heavily rely on the canonical His-Asp pair for proton abstraction. rcsb.org

Crystallographic Studies of Enzyme-Substrate/Intermediate Complexes

High-Resolution Crystal Structures of Hydrolase Mutants in Complex with this compound or Analogues

To elucidate the structural basis of its catalytic activity, X-ray crystallographic studies have been performed on a catalytically inactive S105A mutant of DxnB2 in complex with a substrate analogue, 3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (3-Cl HOPDA). nih.gov The resulting crystal structure, determined at a resolution of 2.26 Å, revealed that the dienoate portion of the substrate binds in a planar conformation. rcsb.org The chlorine substituent of the analogue is accommodated within a hydrophobic pocket in the enzyme's active site. nih.gov The structure of the S105A mutant of DxnB2 has been deposited in the Protein Data Bank with the accession code 4LYD. rcsb.org

Structural Basis for Substrate Recognition and Catalytic Activity

The crystal structure of the DxnB2 S105A mutant with 3-Cl HOPDA provides significant insights into substrate recognition. The active site of DxnB2 is divided into a non-polar subsite, which accommodates the phenyl ring of the substrate, and a polar subsite. nih.gov The hydrophobic pocket that binds the phenyl ring and its substituents is larger in DxnB2 compared to homologous enzymes like BphD from Burkholderia xenovorans LB400, which may contribute to DxnB2's ability to process a broader range of substrates, including chlorinated ones. nih.gov

The structure also sheds light on the catalytic mechanism. The planar binding mode of the substrate analogue is consistent with spectroscopic observations in solution. nih.gov A notable feature of the DxnB2 structure is a mobile "lid" domain. Increased mobility of this lid in DxnB2, as compared to other MCP hydrolases, may enhance its ability to hydrolyze recalcitrant metabolites of polychlorinated biphenyls (PCBs). nih.gov This structural flexibility is thought to be a key determinant of the enzyme's substrate specificity and catalytic efficiency. nih.gov

Advanced Spectroscopic Characterization of 3e 2,6 Dioxo 6 Phenylhex 3 Enoate and Its Analogues

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Intermediate Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within conjugated systems like that of (3E)-2,6-Dioxo-6-Phenylhex-3-Enoate. The extended π-system, which includes the phenyl ring, the carbonyl group, and the α,β-unsaturated double bond, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions observed are π → π* and n → π. The high-intensity absorption bands, typically found in the 220–270 nm and 340–390 nm regions for similar chromophores like chalcones, are attributed to π → π transitions within the conjugated system. The lower intensity n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen atoms, is also expected. The position and intensity of these bands are sensitive to solvent polarity and substitution on the aromatic ring.

UV-Vis spectroscopy is particularly useful for monitoring reaction kinetics. For instance, in reactions involving the double bond or carbonyl groups, the change in conjugation can be followed over time by monitoring the decrease or shift in the characteristic absorption maximum (λmax). This allows for the determination of reaction rates and the detection of transient intermediates that may possess distinct electronic spectra. For example, studies on the antioxidant activity of related chalcone structures have used spectroscopic methods to follow their reaction kinetics in processes like the Fenton-reaction initiated deoxyribose degradation assay. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Chalcone Derivatives nih.gov

TransitionExpected λmax Range (nm)Molar Absorptivity (ε) Range (L mol-1 cm-1)
π → π* (Band I)340 - 39021,000 - 56,000
π → π* (Band II)220 - 270Moderate to High
n → π*~300 - 340Low

Note: Data is extrapolated from studies on chalcone derivatives and may vary for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protons of the phenyl group are expected to appear in the aromatic region (δ 7.0–8.0 ppm). The vinyl protons of the E-configured double bond would exhibit characteristic chemical shifts and a large coupling constant (J > 15 Hz), confirming the trans geometry. The methylene protons adjacent to the benzoyl group would likely appear as a distinct signal.

¹³C NMR spectroscopy is crucial for identifying all carbon atoms, including the quaternary carbons of the carbonyl groups, which are expected in the downfield region (δ > 160 ppm). The chemical shifts of the vinylic carbons and the carbons of the phenyl ring provide further structural confirmation.

A key aspect of compounds with a β-dicarbonyl moiety is the potential for keto-enol tautomerism. NMR is the primary technique to study this equilibrium. While the title compound is named in its dioxo (keto) form, the presence of an enol or enolate form could be detected by the appearance of a hydroxyl proton signal (in ¹H NMR) and a shift in the signals of the carbons involved in the tautomerism (in ¹³C NMR). In many β-keto esters, the keto form is predominant, especially in non-polar solvents like CDCl₃. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Phenyl Protons (ortho)7.9 - 8.1d
Phenyl Protons (meta, para)7.3 - 7.6m
Vinylic Proton (-CH=)6.8 - 7.2d
Vinylic Proton (=CH-)6.3 - 6.7d
Methylene Protons (-CH₂-)3.2 - 3.6s

Note: Values are estimates based on analogous structures and may vary depending on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Benzoyl)195 - 200
C=O (Keto-acid)180 - 185
C=O (Carboxylate)160 - 165
Phenyl Carbons128 - 137
Vinylic Carbons125 - 145
Methylene Carbon40 - 45

Note: Values are estimates based on analogous structures and may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of its various bonds.

The most prominent features in the IR spectrum would be the carbonyl (C=O) stretching bands. Due to the presence of three distinct carbonyl environments (aryl ketone, α-keto, and carboxylate), multiple strong absorptions are expected in the 1650–1760 cm⁻¹ region. The conjugation of the benzoyl ketone with the phenyl ring and the double bond typically shifts its absorption to a lower wavenumber (around 1660-1685 cm⁻¹). vscht.cz The α-keto group would also have a characteristic absorption in this region. The C=C double bond stretch of the enone system is expected around 1600-1640 cm⁻¹.

Other significant absorptions include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene group (below 3000 cm⁻¹). libretexts.org The in-ring C-C stretching vibrations of the phenyl group typically appear in the 1400-1600 cm⁻¹ region. libretexts.org The presence and pattern of C-H out-of-plane bending bands between 675-900 cm⁻¹ can provide information about the substitution pattern of the phenyl ring. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
C=O (Aryl Ketone, conjugated)Stretch1660 - 1685Strong
C=O (α-Keto)Stretch1700 - 1725Strong
C=O (Carboxylate)Stretch1735 - 1750Strong
C=C (Alkene, conjugated)Stretch1600 - 1640Medium-Strong
C=C (Aromatic)Stretch1400 - 1600Medium
Aromatic C-HOut-of-plane Bend675 - 900Strong

Mass Spectrometry Techniques for Molecular Mass Confirmation and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital technique for confirming the molecular mass of this compound and for elucidating its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula from a precise mass measurement.

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). The fragmentation of this ion is predictable and provides structural clues. For aromatic ketones, a characteristic fragmentation pathway is the α-cleavage to form a stable benzoyl cation. youtube.com

Key fragmentation pathways for this compound would likely include:

Formation of the benzoyl cation: Cleavage of the bond between the benzoyl carbonyl and the adjacent methylene group would yield the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Formation of the phenyl cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77. whitman.edu

Alpha-cleavage: Cleavage at the other side of the carbonyl groups can also occur.

McLafferty Rearrangement: While less direct, rearrangement reactions could also contribute to the fragmentation pattern.

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of the benzoyl group and other structural features.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Ion StructureFragmentation Pathway
217[C₁₂H₉O₄]⁻Molecular Ion (as anion)
105[C₆H₅CO]⁺α-cleavage
77[C₆H₅]⁺Loss of CO from benzoyl cation

Note: The molecular weight of the parent acid is 218.20 g/mol ; the table reflects the mass of the enoate anion and common positive fragment ions.

Computational Chemistry and Theoretical Modeling of 3e 2,6 Dioxo 6 Phenylhex 3 Enoate

Conformational Analysis and Stereoisomeric Studies of the Hexenoate Backbone

The hexenoate backbone of (3E)-2,6-Dioxo-6-Phenylhex-3-Enoate possesses conformational flexibility due to the rotation around its single bonds. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify low-energy conformers. This is crucial as the biological activity of the molecule can be highly dependent on its three-dimensional shape. The "(3E)" designation specifies the stereochemistry around the double bond, but other stereoisomers could also be computationally investigated to understand the structural requirements for biological activity.

Chemical Transformations and Derivatization of 3e 2,6 Dioxo 6 Phenylhex 3 Enoate

Reactivity of the Alpha,Beta-Unsaturated Carbonyl System

The most prominent feature governing the reactivity of (3E)-2,6-dioxo-6-phenylhex-3-enoate is the α,β-unsaturated carbonyl system. This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to attack by nucleophiles.

One of the most significant reactions of this system is the Michael addition , or conjugate addition, where nucleophiles add to the β-carbon of the enoate system. This reaction is highly versatile and can be employed to introduce a wide variety of substituents. For instance, soft nucleophiles such as enolates, amines, and thiols are expected to readily react with this compound in a conjugate fashion. The general scheme for a Michael addition to this substrate is depicted below:

Figure 1: General scheme of a Michael addition reaction on this compound.

Another important class of reactions for α,β-unsaturated systems is cycloaddition reactions . The double bond in the enoate moiety can participate as a dienophile in Diels-Alder reactions with suitable dienes. The stereochemistry and regiochemistry of such reactions would be influenced by the electronic nature and steric hindrance of the substituents on both the diene and the dienophile.

Furthermore, the activated double bond is susceptible to epoxidation using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), which would yield an epoxide derivative. This epoxide can then be subjected to further transformations, such as ring-opening reactions with various nucleophiles, providing a pathway to a diverse range of functionalized products.

The reactivity of the α,β-unsaturated system is also evident in its enzymatic transformations. For example, the enzyme 2,6-dioxo-6-phenylhexa-3-enoate hydrolase catalyzes the hydrolysis of the carbon-carbon bond in this compound. wikipedia.org This enzymatic reaction highlights the inherent reactivity of the molecule, which can be harnessed for synthetic purposes.

Functional Group Interconversions of Carboxyl and Ketone Moieties

Beyond the reactivity of the conjugated system, the carboxyl and ketone functional groups in this compound offer numerous opportunities for chemical modification.

The carboxylic acid group can be readily converted into a variety of derivatives. Esterification , under acidic or basic conditions with different alcohols, can be used to synthesize a library of ester analogues. This is a common strategy to modify the pharmacokinetic and pharmacodynamic properties of a molecule. Furthermore, the carboxylic acid can be converted to an amide by reaction with amines using standard peptide coupling reagents.

The two ketone groups also present multiple avenues for derivatization. Selective reduction of one or both ketones can be achieved using a variety of reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) would likely reduce both ketones to the corresponding alcohols. More selective reducing agents could potentially differentiate between the two carbonyls based on their steric and electronic environments.

Conversely, the ketone groups can be targeted by nucleophiles such as Grignard reagents or organolithium compounds to form tertiary alcohols. The α-keto-acid moiety also opens up possibilities for decarboxylation reactions under specific conditions.

Design and Synthesis of Mechanistic Probes and Analogues

The chemical scaffold of this compound serves as a valuable starting point for the design and synthesis of mechanistic probes and analogues. These molecules are crucial tools for studying biological processes and for the development of new therapeutic agents.

By systematically modifying the structure of the parent compound, researchers can probe the specific interactions between the molecule and its biological targets. For instance, to study the binding pocket of an enzyme that processes this substrate, analogues with different substituents on the phenyl ring can be synthesized. These substitutions can alter the electronic properties (electron-donating or electron-withdrawing groups) or the steric bulk of the molecule, providing insights into the nature of the enzyme's active site.

Mechanistic probes can be designed to trap enzymatic intermediates or to covalently modify the active site of an enzyme. For example, incorporating a photolabile group or a latent reactive group into the structure of this compound could allow for photoaffinity labeling studies to identify binding partners in a complex biological system.

The synthesis of such analogues would rely on the chemical transformations discussed previously. For example, Michael additions could be used to attach fluorescent tags or biotin (B1667282) labels to the β-carbon, creating probes for use in fluorescence microscopy or affinity purification experiments. Similarly, esterification or amidation of the carboxylic acid can be employed to attach various reporter groups.

Q & A

Q. What are the recommended synthetic routes for (3E)-2,6-Dioxo-6-Phenylhex-3-Enoate, and how can its purity be optimized?

Methodological Answer: The synthesis typically involves a conjugate addition or keto-enol tautomerization strategy. Key steps include:

  • Step 1: Start with phenylacetylene derivatives and employ a Michael addition with a diketone precursor under basic conditions (e.g., KOtBu in THF).
  • Step 2: Use catalytic hydrogenation or organocatalysts to control stereoselectivity at the α,β-unsaturated ketone moiety.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (3E)-isomer.
  • Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons, δ 6.3–6.5 ppm for enoate protons) and FT-IR (C=O stretches at ~1700–1750 cm1^{-1}) .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12_{12}H10_{10}O4_4
Molecular Weight218.0579 g/mol
SMILESO=C(c1ccccc1)C=CC(=O)C(=O)O

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and detect keto-enol tautomerism. For example, 13C^{13}C-NMR signals at ~190–200 ppm indicate conjugated carbonyl groups .
    • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 219.0652) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • X-ray Crystallography: Resolve stereochemical ambiguities by growing single crystals in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions (e.g., unexpected 1H^1H-NMR splitting or IR band shifts) often arise from:

  • Tautomeric Equilibria: Use variable-temperature NMR to observe dynamic interconversion between keto and enol forms.
  • Solvent Effects: Compare spectra in polar (DMSO) vs. nonpolar (CDCl3_3) solvents.
  • Computational Validation: Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .
  • Statistical Analysis: Apply multivariate regression to correlate spectral anomalies with reaction conditions (e.g., pH, temperature) .

Q. What experimental design principles apply when studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach based on the INCHEMBIOL framework :

  • Phase 1 (Lab Studies):
    • Hydrolysis: Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS.
    • Photolysis: Expose to UV light (λ = 254–365 nm) and quantify byproducts.
  • Phase 2 (Ecosystem Modeling):
    • Use microcosms to simulate soil/water partitioning. Measure log KowK_{ow} (octanol-water coefficient) and bioaccumulation potential in Daphnia magna .

Q. Table 2: Environmental Stability Parameters

ParameterExperimental ConditionKey Finding
Hydrolysis Half-lifepH 7, 25°C>30 days
Photolytic DegradationUV 254 nm, 48 hours60% degradation

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Prioritize poses with lowest binding energy (ΔG < -7 kcal/mol) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
  • QSAR Modeling: Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antioxidant activity data from DPPH assays .

Q. What strategies mitigate air sensitivity during handling and storage of this compound?

Methodological Answer:

  • Synthesis Under Inert Atmosphere: Use Schlenk lines or gloveboxes (N2_2/Ar) to prevent oxidation .
  • Storage: Keep in amber vials with molecular sieves (3Å) at -20°C.
  • Stability Testing: Monitor decomposition via monthly HPLC analysis and compare with baseline chromatograms .

Q. How should researchers design kinetic studies to elucidate the compound’s reaction mechanisms?

Methodological Answer:

  • Stopped-Flow Spectroscopy: Measure rapid enolate formation kinetics (millisecond resolution) under varying pH.
  • Isotopic Labeling: Use 18O^{18}O-labeled water to track oxygen incorporation in hydrolysis products .
  • Eyring Analysis: Plot ln(k/T) vs. 1/T to determine activation parameters (ΔH^\ddagger, ΔS^\ddagger) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.